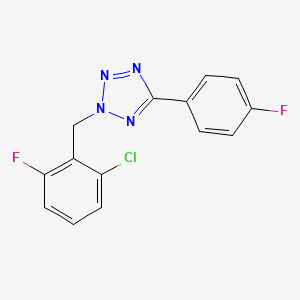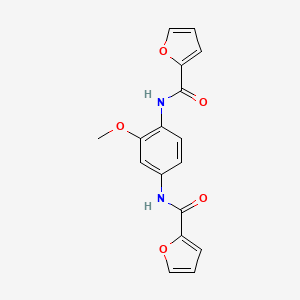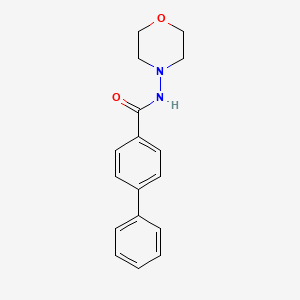
2-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole, also known as CFTR(inh)-172, is a potent and selective inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the transport of chloride ions across the cell membrane. Mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR(inh)-172 has been extensively studied for its potential therapeutic application in cystic fibrosis and other diseases associated with CFTR dysfunction.
作用機序
2-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole(inh)-172 binds to a specific site on the this compound chloride channel and blocks the transport of chloride ions across the cell membrane. The exact binding site and mechanism of inhibition are still under investigation, but it is believed that this compound(inh)-172 interacts with the ATP-binding site of this compound and prevents the channel from opening and closing normally.
Biochemical and Physiological Effects:
This compound(inh)-172 has been shown to have a potent and selective inhibitory effect on this compound chloride channel activity. It does not affect other ion channels or transporters in the cell membrane. This compound(inh)-172 has been demonstrated to reduce the secretion of chloride ions in various cell types, leading to changes in cell volume, membrane potential, and ion composition. This compound(inh)-172 has also been shown to affect the activity of other ion channels and transporters that interact with this compound, such as the epithelial sodium channel (ENaC) and the Na+/K+ ATPase.
実験室実験の利点と制限
2-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole(inh)-172 is a valuable tool for studying this compound chloride channel function and regulation in vitro and in vivo. It has several advantages over other this compound inhibitors, such as glibenclamide and DPC, including higher potency, selectivity, and stability. This compound(inh)-172 has also been shown to be effective in animal models of cystic fibrosis and other this compound-related diseases. However, this compound(inh)-172 has some limitations, such as its relatively high cost and limited availability. It also has some potential off-target effects and toxicity issues that need to be carefully evaluated.
将来の方向性
2-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole(inh)-172 has great potential for therapeutic application in cystic fibrosis and other diseases associated with this compound dysfunction. Future research should focus on optimizing the synthesis, formulation, and delivery of this compound(inh)-172 to improve its efficacy, safety, and pharmacokinetic properties. Other potential future directions include the development of new this compound inhibitors with improved selectivity and potency, the identification of new binding sites and mechanisms of inhibition, and the evaluation of this compound(inh)-172 in clinical trials for cystic fibrosis and other this compound-related diseases.
合成法
The synthesis of 2-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole(inh)-172 involves several steps, including the condensation of 2-chloro-6-fluorobenzylamine with 4-fluorobenzaldehyde to form 2-(2-chloro-6-fluorobenzylidene)-5-(4-fluorophenyl)-1H-tetrazole, which is then converted to the target compound by reduction with sodium borohydride. The purity and yield of this compound(inh)-172 can be improved by various purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
2-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole(inh)-172 has been widely used in scientific research to investigate the function and regulation of this compound chloride channel. It has been shown to inhibit this compound-mediated chloride secretion in various cell types, including epithelial cells, pancreatic cells, and airway smooth muscle cells. This compound(inh)-172 has also been used to study the role of this compound in diseases other than cystic fibrosis, such as secretory diarrhea, polycystic kidney disease, and chronic obstructive pulmonary disease.
特性
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-5-(4-fluorophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2N4/c15-12-2-1-3-13(17)11(12)8-21-19-14(18-20-21)9-4-6-10(16)7-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTCQQFVTVHJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2N=C(N=N2)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5789103.png)

![2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5789125.png)

![1-(2,4-dichlorobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5789148.png)


![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5789166.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-5-(1-methylethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5789173.png)
![3-(2-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5789179.png)
![1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5789182.png)
![3,4-dimethoxy-N'-[(4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanoyl)oxy]benzenecarboximidamide](/img/structure/B5789184.png)

